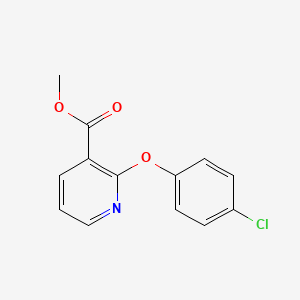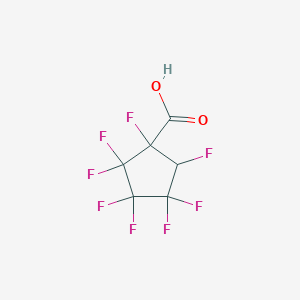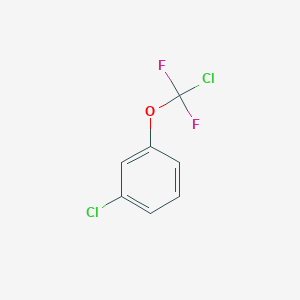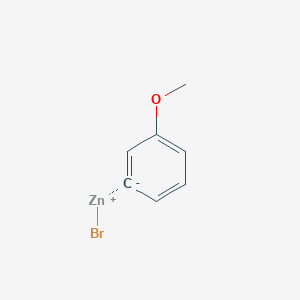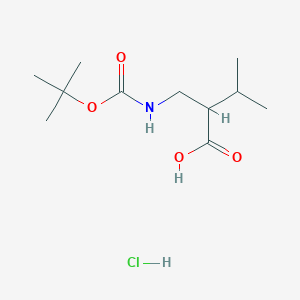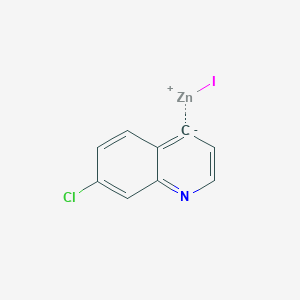
t-Butyl (4-bromobutyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl (4-bromobutyl)(methyl)carbamate is a chemical compound with the molecular formula C13H18BrNO2 . It is also known as tert-butyl (4-(bromomethyl)benzyl)carbamate .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group attached to a t-butyl group and a 4-bromobutyl group . The average mass of the molecule is 300.191 Da and the monoisotopic mass is 299.052094 Da .Wissenschaftliche Forschungsanwendungen
T-BuBMC has a wide range of applications in scientific research. It is widely used in organic synthesis as a versatile intermediate compound, and is also used as a reagent in various reactions. It is also used in the synthesis of peptides, proteins, and other biomolecules. In addition, t-BuBMC is used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antibiotics, and antifungal agents.
Wirkmechanismus
Mode of Action
As a carbamate derivative, it may potentially interact with its targets through the formation of covalent bonds, but this is speculative and would need to be confirmed through experimental studies .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through experimental studies .
Result of Action
Its effects would likely depend on its specific targets and the context of its use .
Vorteile Und Einschränkungen Für Laborexperimente
T-BuBMC has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of reactions. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, t-BuBMC can be toxic to certain cell types, and should be used with caution in experiments involving living cells.
Zukünftige Richtungen
There are a number of potential future directions for t-BuBMC. It could be used in the development of new pharmaceuticals and other compounds. It could also be used in the development of new methods for modulating gene expression and other biochemical pathways. In addition, t-BuBMC could be used to study the structure and function of proteins and other biomolecules, and to develop new methods for manipulating these molecules. Finally, t-BuBMC could be used in the development of new methods for targeting specific cell types and tissues.
Synthesemethoden
T-BuBMC is a relatively simple compound to synthesize. The most common method for synthesizing t-BuBMC is by reacting t-Butyl (4-bromobutyl)(methyl)carbamate bromide with methyl carbamate. This reaction is typically carried out in an inert atmosphere at room temperature. The reaction is generally carried out in a 1:1 molar ratio, with a slight excess of the this compound bromide to ensure complete reaction. The reaction is typically complete within 24 hours.
Eigenschaften
IUPAC Name |
tert-butyl N-(4-bromobutyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUPIPOOFDSKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


